![molecular formula C14H20N4O2S B7643679 N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide, also known as PBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PBA is a small molecule that has shown promising results in the treatment of various diseases, including diabetes, cystic fibrosis, and cancer.
作用機序
The mechanism of action of N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide involves the inhibition of various enzymes and modulation of ion channels and transporters. This compound has been shown to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. This compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes. This compound has also been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in patients with cystic fibrosis. Additionally, this compound has been shown to have anti-cancer properties, making it a potential therapeutic agent for the treatment of various cancers.
実験室実験の利点と制限
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide has several advantages for lab experiments, including its small size, high solubility, and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the research on N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrases and histone deacetylases. Another potential direction is the investigation of the role of this compound in the regulation of ion channels and transporters. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including diabetes, cystic fibrosis, and cancer, warrant further investigation.
合成法
The synthesis of N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide involves several steps, including the reaction of 4-(4-pyrazol-1-ylbutan-2-ylamino)phenol with methanesulfonyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound as a white solid. The synthesis method of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to inhibit the activity of certain enzymes, including carbonic anhydrases and histone deacetylases, which are involved in various disease processes. This compound has also been shown to modulate the activity of ion channels and transporters, which play a crucial role in the regulation of cellular processes.
特性
IUPAC Name |
N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-12(8-11-18-10-3-9-15-18)16-13-4-6-14(7-5-13)17-21(2,19)20/h3-7,9-10,12,16-17H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOWZPZICIDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


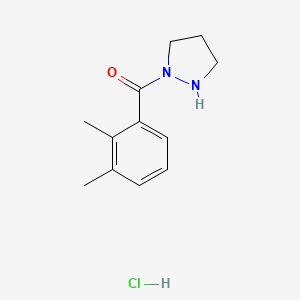
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
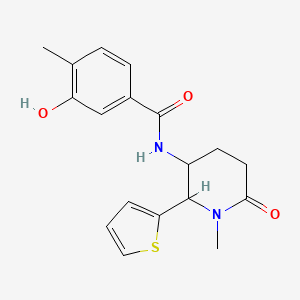
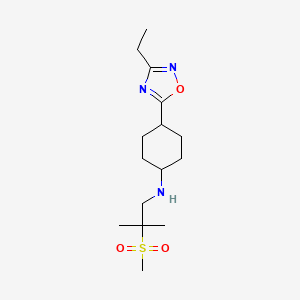
![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline](/img/structure/B7643647.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-1-piperidin-1-ylethanone](/img/structure/B7643656.png)
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)
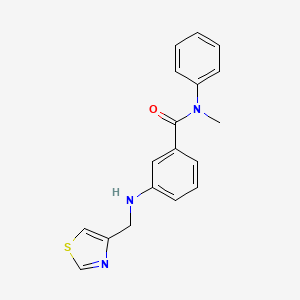
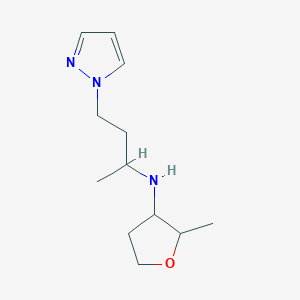
![4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile](/img/structure/B7643684.png)
![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)